1-Hexylimidazole

Description

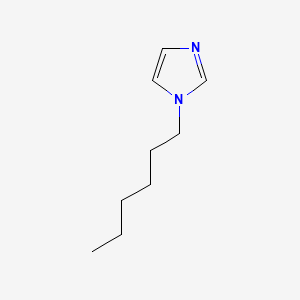

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hexylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-3-4-5-7-11-8-6-10-9-11/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWVFQAPOGAVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187175 | |

| Record name | 1H-Imidazole, 1-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33529-01-0 | |

| Record name | 1H-Imidazole, 1-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Hexylimidazole and Its Functionalized Derivatives

Conventional Alkylation Pathways for N-Substituted Imidazoles

The most common and well-established method for synthesizing 1-hexylimidazole is through the N-alkylation of the imidazole (B134444) ring. This typically involves the reaction of an imidazole salt with a hexyl-containing electrophile.

Nucleophilic Substitution Reactions with Halogenated Hexyl Precursors

The direct alkylation of imidazole with hexyl halides, such as hexyl bromide or hexyl chloride, represents a primary route to this compound. evitachem.comgoogle.com This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the hexyl halide. gacariyalur.ac.in The presence of a base is often required to deprotonate the imidazole, thereby increasing its nucleophilicity. evitachem.comgoogle.com Common bases used for this purpose include sodium hydroxide (B78521) and potassium carbonate. evitachem.comgoogle.com The reaction is typically carried out in a suitable solvent, such as toluene (B28343) or dimethylformamide, under reflux conditions. evitachem.combeilstein-journals.org

A general representation of this reaction is the treatment of imidazole with a hexyl halide in the presence of a base, leading to the formation of this compound and an inorganic salt as a byproduct. google.com For instance, reacting imidazole with n-hexylbromide has been a documented method for preparing this compound. google.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time. beilstein-journals.orgresearchgate.net For example, the use of a stronger base can facilitate the deprotonation of imidazole, leading to faster reaction rates. nih.gov The selection of an appropriate solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) can enhance the rate of nucleophilic substitution reactions. google.com

Temperature control is another vital aspect. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. google.com Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential. google.com The molar ratio of the reactants, specifically the imidazole and the alkylating agent, also plays a significant role in the reaction's outcome. beilstein-journals.org

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Imidazole, n-Hexylbromide | - | - | Reflux | 1 | 68 | google.com |

| Imidazole, Alkyl Halide | Sodium Hydroxide | - | 130-150 | 2.5 | - | google.com |

| Imidazole, Lauryl Bromide | - | - | 150 | 1 | - | google.com |

| Imidazole, Alkyl Halide | Alkali Metal Alkoxide | - | - | - | - | google.com |

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted synthesis has emerged as a powerful and "green" alternative to conventional heating methods for organic reactions. scielo.org.mxorientjchem.org This technique offers several advantages, including dramatically reduced reaction times, improved yields, and often higher product purity. scielo.org.mxmdpi.com

Accelerated Reaction Kinetics and Energy Efficiency

Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating. orientjchem.org This efficient energy transfer results in significantly shorter reaction times compared to conventional heating methods, often reducing reaction times from hours to mere minutes. scielo.org.mxmdpi.com The first microwave-assisted synthesis of imidazolium-based ionic liquids was reported in 2001, demonstrating the potential of this technology to produce these compounds in under two minutes with high yields. scielo.org.mx This method is considered environmentally friendly due to its energy efficiency and the potential for solvent-free reactions. scielo.org.mxjocpr.com

Enhanced Yields and Purity Profiles

Microwave-assisted synthesis has been shown to improve both the yield and purity of 1-alkylimidazoles. evitachem.commdpi.com For example, the synthesis of 1-hexyl-3-(4-phenoxybutyl)-1H-imidazol-3-ium bromide using microwave irradiation for 20 minutes at 100°C resulted in an 87% yield. jocpr.com Similarly, the reaction of this compound with other functionalized alkyl halides under microwave conditions has produced the corresponding imidazolium (B1220033) ionic liquids in yields of 85-88%. jocpr.com The rapid and controlled heating provided by microwaves can minimize the formation of side products, leading to a cleaner reaction profile and simplifying the purification process. mdpi.com

The following table compares conventional and microwave-assisted synthesis for the quaternization of this compound:

| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | This compound, (2-bromoethyl) benzene | Toluene | 80 | 18 h | 75 | mdpi.com |

| Microwave | This compound, (2-bromoethyl) benzene | - | 80 | 15 min | 92 | mdpi.com |

| Conventional | This compound, (3-bromopropyl) benzene | Toluene | 80 | 18 h | 78 | mdpi.com |

| Microwave | This compound, (3-bromopropyl) benzene | - | 80 | 15 min | 95 | mdpi.com |

Regioselective Functionalization of the Imidazole Ring

Beyond the initial N-alkylation to form this compound, further functionalization of the imidazole ring at specific positions is often desired to tailor the properties of the final compound. nih.gov Regioselective functionalization allows for the precise introduction of various substituents onto the C2, C4, or C5 positions of the imidazole core.

The electronic properties of the imidazole ring dictate its reactivity towards electrophiles and nucleophiles. Generally, electrophilic substitution occurs at the C4 or C5 positions, while nucleophilic substitution is favored at the C2 position. nih.gov Various strategies have been developed to control the regioselectivity of these reactions.

One approach involves the use of directing groups. For instance, an N,N-dimethylsulfamoyl group at the N1 position can direct metalation to the C2 position. sci-hub.se Another strategy is the "SEM-switch," where a 2-(trimethylsilyl)ethoxymethyl (SEM) group is transferred from the N1 to the N3 nitrogen, enabling the functionalization of the otherwise less reactive C4 position. nih.gov This method allows for the sequential arylation of all three C-H bonds of the imidazole ring. nih.gov

Strategies for N-Functionalization (e.g., Quaternization for Ionic Liquids)

N-functionalization of the imidazole core is the most direct and widely practiced synthetic modification. This section covers the primary synthesis of this compound itself, followed by its quaternization to produce a diverse range of imidazolium-based ionic liquids.

The most common method for synthesizing this compound is through the direct N-alkylation of imidazole. ucd.ienih.gov This reaction typically involves treating imidazole with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane (B165106). The reaction can be performed without a solvent by heating the reactants, or in the presence of a base and a suitable solvent. nih.govuj.edu.pl A patent describes a process where imidazole is heated with a base, such as potassium hydroxide, in a non-reactive aromatic solvent like toluene, followed by the addition of an alkyl halide. uj.edu.pl Another report notes a 68% yield from heating imidazole with n-hexylbromide at reflux for one hour. uj.edu.pl More advanced, environmentally friendly methods include the use of solid-base catalysts or ultrasound activation to promote the N-alkylation, which can lead to high yields under solvent-free conditions. organic-chemistry.orgresearchgate.net

Table 1: Selected Synthetic Conditions for this compound

| Reactants | Base | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Imidazole, n-Hexylbromide | None | None | Reflux, 1 hr | 68% | uj.edu.pl |

| Imidazole, Alkyl Halide | Potassium Hydroxide | Toluene | 75-115°C, 1-5 hr | N/A | uj.edu.pl |

| Imidazole, N-Hexyl Bromide | Alkaline Conditions | N/A | Inert Atmosphere | N/A | nih.gov |

| Imidazole, 1-Bromobutane (B133212)* | Cs+-Norit (catalyst) | None (Solvent-free) | Ultrasound, 293 K, 2 hr | >80% | organic-chemistry.orgresearchgate.net |

Data for 1-bromobutane is presented as a close analogue to demonstrate advanced methodologies.

Following its synthesis, this compound serves as a versatile platform for producing a second generation of N-functionalized compounds, most notably through quaternization to form 1,3-disubstituted imidazolium salts, which are a prominent class of ionic liquids (ILs). rsc.orgchemistrysteps.com This is achieved by reacting this compound with a second alkylating agent. wikipedia.org

Microwave-assisted synthesis has emerged as a highly efficient method for this quaternization, significantly reducing reaction times compared to conventional heating. wikipedia.orgresearchgate.net For example, the reaction of this compound with various functionalized alkyl bromides has been achieved in minutes using microwave irradiation, affording high yields of the corresponding imidazolium bromide salts. wikipedia.orgresearchgate.net These salts can undergo subsequent anion exchange to create ionic liquids with different properties, such as by reacting them with a hexafluorophosphate (B91526) salt. rsc.org Other quaternizing agents reported for this compound include 3-chloropropene and 3-bromopropylamine (B98683) hydrobromide. jk-sci.comrsc.org

Table 2: Quaternization of this compound using Conventional (CP) vs. Microwave (MW) Synthesis

| Alkylating Agent | Method | Time | Yield | Reference(s) |

|---|---|---|---|---|

| (2-Bromoethyl)benzene | CP | 18 h | 82% | wikipedia.orgresearchgate.net |

| (2-Bromoethyl)benzene | MW | 15 min | 95% | wikipedia.orgresearchgate.net |

| (3-Bromopropyl)benzene | CP | 18 h | 80% | wikipedia.orgresearchgate.net |

| (3-Bromopropyl)benzene | MW | 15 min | 93% | wikipedia.orgresearchgate.net |

| 2-Bromoethanol | CP | 18 h | 78% | wikipedia.orgresearchgate.net |

| 2-Bromoethanol | MW | 10 min | 90% | wikipedia.orgresearchgate.net |

| (3-Bromopropoxy)benzene | CP | 18 h | 75% | researchgate.net |

| (3-Bromopropoxy)benzene | MW | 15 min | 89% | researchgate.net |

All reactions were conducted at 80°C in Toluene.

Approaches for C-Functionalization at Various Imidazole Ring Positions

Functionalization of the carbon atoms within the imidazole ring of this compound is a more complex task than N-alkylation but provides access to a wide array of structurally diverse molecules. Strategies generally involve direct C-H activation or a pre-functionalization/cross-coupling sequence.

Direct C-H Functionalization

Modern synthetic methods allow for the direct coupling of aryl groups to the C-H bonds of the imidazole ring, primarily through palladium-catalyzed reactions. researchgate.net For N-substituted imidazoles, the reactivity of the C-H bonds is generally C5 > C2 > C4 for electrophilic substitution. nih.gov However, the C2-proton is the most acidic, making it susceptible to deprotonation and subsequent reaction. nih.gov

Palladium-catalyzed direct arylation has been successfully applied to various imidazole derivatives. researchgate.netnih.gov These reactions typically couple the imidazole with an aryl halide. The choice of catalyst, ligand, and base is crucial for controlling the regioselectivity between the C2 and C5 positions. nih.govresearchgate.net For 1-alkylimidazoles, it has been noted that reactions can sometimes yield mixtures of 5-monoarylated and 2,5-diarylated products, with the product distribution being influenced by the nature of the N-alkyl group. researchgate.net

Table 3: Typical Conditions for Palladium-Catalyzed Direct C-H Arylation of Imidazoles | Position(s) | Catalyst | Base | Solvent | Comments | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | C5 | Pd(OAc)₂ | K₂CO₃ / Pivalic Acid | DMA or DMF | Optimized for mono-arylation at C5. | nih.gov | | C2 | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | Conditions developed for selective C2 arylation. | nih.gov | | C2 & C5 | Pd(OAc)₂ (phosphine-free) | CsOAc | DMA | One-pot reaction to achieve 2,5-diarylation. | researchgate.net | | C2 | Pd(OAc)₂ | BF₃·OEt₂ (additive) | DMAC | Effective for C2 arylation with 1-aryltriazenes. | researchgate.net |

The Vilsmeier-Haack reaction is another method for C-H functionalization, which introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. wikipedia.orgresearchgate.netjk-sci.com The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). rsc.org Given that imidazoles are electron-rich heterocycles, this reaction provides a viable route to introduce a versatile aldehyde functionality, which can be further transformed into other groups. The formylation typically occurs at the most electron-rich carbon position. jk-sci.comrsc.org

Functionalization via Halogenated Intermediates

A highly regioselective and versatile approach to C-functionalization involves a two-step sequence: halogenation of the imidazole ring followed by a transition-metal-catalyzed cross-coupling reaction. nih.gov

First, a halogen atom, typically bromine, is introduced at a specific position on the ring. For instance, 2-bromo-1-hexylimidazole can be synthesized. This is analogous to methods used for other azoles, which may involve regiocontrolled lithiation followed by quenching with an electrophilic bromine source. nih.gov

Once the halo-imidazole is obtained, the carbon-halogen bond can be readily converted into a carbon-carbon or carbon-heteroatom bond using established cross-coupling protocols like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. organic-chemistry.orgresearchgate.netuzh.ch For example, a 2-bromo-1-hexylimidazole could be coupled with a boronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) in the presence of a palladium catalyst to yield 2-aryl or 2-alkynyl-1-hexylimidazole derivatives, respectively. researchgate.netuzh.ch This strategy offers precise control over the position of the new functional group.

Advanced Spectroscopic and Structural Elucidation of 1 Hexylimidazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. creative-biostructure.com By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of atomic connectivity and the elucidation of the molecule's three-dimensional structure in solution. creative-biostructure.comemerypharma.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is fundamental for identifying the hydrogen atoms within a molecule. Each unique proton or group of equivalent protons generates a distinct signal, or resonance, in the spectrum. The position (chemical shift), splitting pattern (multiplicity), and area (integration) of these signals provide a wealth of structural information.

For 1-hexylimidazole, the ¹H NMR spectrum exhibits characteristic signals for both the imidazole (B134444) ring protons and the hexyl chain protons. rsc.org The protons on the imidazole ring appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system and adjacent nitrogen atoms. The protons of the aliphatic hexyl chain appear in the upfield region. A representative dataset for this compound in deuterated chloroform (B151607) (CDCl₃) is detailed below. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (NCHN) | 7.46 | Singlet (s) | 1H |

| H-5 (N-CH=CH-N) | 7.05 | Singlet (s) | 1H |

| H-4 (N-CH=CH-N) | 6.90 | Singlet (s) | 1H |

| H-1' (N-CH₂) | 3.92 | Triplet (t) | 2H |

| H-2' (-CH₂) | 1.77 | Quintet (quint.) | 2H |

| H-3', H-4', H-5' (-CH₂-) | 1.30 | Multiplet (m) | 6H |

| H-6' (-CH₃) | 0.88 | Triplet (t) | 3H |

This table is based on data reported for a 400 MHz spectrometer in CDCl₃. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom produces a signal in the spectrum, with its chemical shift indicating its electronic environment.

In the ¹³C NMR spectrum of this compound, the carbons of the imidazole ring are observed at lower field (higher ppm values) compared to the aliphatic carbons of the hexyl group. The C-2 carbon, situated between two nitrogen atoms, is the most deshielded. The chemical shifts provide a distinct fingerprint for the molecule's carbon framework. ucd.ieresearchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (NCN) | 137.2 |

| C-5 | 128.9 |

| C-4 | 121.2 |

| C-1' (N-CH₂) | 48.8 |

| C-2' | 31.5 |

| C-4' | 31.3 |

| C-3' | 26.3 |

| C-5' | 22.5 |

| C-6' (-CH₃) | 14.0 |

Chemical shifts are typical values and can vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Mapping

While 1D NMR spectra identify the types and environments of protons and carbons, two-dimensional (2D) NMR experiments are essential for mapping the connectivity between them. creative-biostructure.com These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing through-bond or through-space correlations. creative-biostructure.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show cross-peaks connecting adjacent protons along the hexyl chain (e.g., H-1' with H-2', H-2' with H-3', and so on), confirming the sequence of the aliphatic group. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.comsdsu.edu An HSQC spectrum of this compound would show a cross-peak for each C-H bond, for example, linking the ¹H signal at 3.92 ppm to the ¹³C signal at 48.8 ppm, definitively assigning them to the H-1' and C-1' positions, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. creative-biostructure.com It is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different molecular fragments. ugm.ac.id For this compound, HMBC would show correlations from the N-CH₂ protons (H-1') to the imidazole ring carbons C-2 and C-5, confirming the attachment point of the hexyl chain to the nitrogen atom. sdsu.edu

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is an indispensable tool for confirming the molecular weight of a compound and deducing its elemental formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com For this compound, with a molecular formula of C₉H₁₆N₂, the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for analyzing polar and thermally fragile molecules, including many N-heterocyclic compounds. nih.govwikipedia.org In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, creating charged droplets from which gas-phase ions are generated with minimal fragmentation. wikipedia.org

When analyzing this compound by ESI-MS in positive ion mode, the molecule is readily protonated. core.ac.uknih.gov The resulting spectrum typically shows a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular weight of this compound (152.24 g/mol ), the ESI-MS spectrum would be expected to display a base peak at an m/z of approximately 153.25, confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. numberanalytics.comathabascau.ca It operates on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, creating a unique spectral fingerprint. numberanalytics.comsavemyexams.com

The IR spectrum of this compound is distinguished by absorption bands corresponding to its two primary components: the imidazole ring and the hexyl chain.

The imidazole ring exhibits several characteristic vibrations. These include C-H stretching from the aromatic-like ring, C=N stretching, and various ring stretching and bending modes. researchgate.netnih.gov Studies on various imidazole derivatives show that sp² C-H stretching on the imidazole ring typically appears around 3100-3150 cm⁻¹. researchgate.netnih.gov The C=N stretching vibration is often observed in the 1500-1680 cm⁻¹ region. researchgate.netnih.gov

The hexyl chain , being an alkyl group, displays characteristic sp³ C-H stretching vibrations. These are typically strong and appear in the region of 2850-2960 cm⁻¹. nih.gov The spectrum also shows bending vibrations for the CH₂ and CH₃ groups at lower wavenumbers.

The table below summarizes the key IR absorption bands for this compound systems.

| Vibrational Mode | Molecular Component | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Imidazole Ring (sp²) | 3100 - 3150 | Medium to Weak |

| C-H Stretch | Hexyl Chain (sp³) | 2850 - 2960 | Strong |

| C=N Stretch | Imidazole Ring | 1500 - 1680 | Medium |

| C=C Stretch | Imidazole Ring | 1480 - 1600 | Medium to Weak |

| C-N Stretch | Imidazole Ring | 1250 - 1360 | Medium |

| CH₂/CH₃ Bending | Hexyl Chain | 1375 - 1470 | Medium |

This table is generated based on data from multiple sources. researchgate.netnih.govresearchgate.netnih.gov

IR spectroscopy is highly effective for verifying the modification of the this compound structure. When a new functional group is chemically added to the molecule, it introduces new bonds that have their own characteristic absorption frequencies. pressbooks.publibretexts.org

For example:

Hydroxylation: The introduction of a hydroxyl (-OH) group would result in a new, strong, and broad absorption band in the 3200-3600 cm⁻¹ region. specac.comlibretexts.org

Carbonylation: The addition of a carbonyl (C=O) group, such as in a ketone or ester, would produce a very strong, sharp peak in the 1650-1750 cm⁻¹ range. pressbooks.publibretexts.org

Amination: The presence of an N-H group from an amine would be indicated by a sharp absorption between 3300 and 3500 cm⁻¹. Primary amines (R-NH₂) typically show two peaks in this region, while secondary amines (R₂N-H) show one. libretexts.org

By monitoring the appearance of these new bands or the disappearance of bands from the original reactant, chemists can confirm that a desired chemical transformation has occurred.

Characteristic Absorption Bands of Imidazole Ring and Hexyl Chain

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. davidson.edu This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its purity and stoichiometric composition. davidson.eduscielo.org.mx

For this compound, the molecular formula is C₉H₁₆N₂. calpaclab.com The theoretical elemental composition is calculated as follows:

Molecular Weight: 152.24 g/mol

Carbon (C): (9 × 12.011 g/mol ) / 152.24 g/mol = 71.01%

Hydrogen (H): (16 × 1.008 g/mol ) / 152.24 g/mol = 10.60%

Nitrogen (N): (2 × 14.007 g/mol ) / 152.24 g/mol = 18.40%

In practice, a sample of synthesized this compound is analyzed, and the experimental ("found") percentages are compared against these theoretical ("calculated") values. Close agreement between the found and calculated values provides strong evidence of the compound's identity and purity. scielo.org.mxrsc.org

| Element | Theoretical (Calculated) % | Experimental (Found) % |

| Carbon (C) | 71.01 | Value from analysis |

| Hydrogen (H) | 10.60 | Value from analysis |

| Nitrogen (N) | 18.40 | Value from analysis |

X-ray Diffraction (XRD) Studies

X-ray diffraction is an essential technique for determining the atomic and molecular structure of a crystal. The atoms in a crystal scatter X-ray beams, creating a diffraction pattern of spots that reveals information about the crystal lattice. uol.de

To perform SC-XRD, a high-quality single crystal of the compound is required. uhu-ciqso.es While this compound is often a liquid or semi-solid at room temperature, it is used as a ligand or precursor in the synthesis of more complex, crystalline materials. ucd.iekuleuven.be The structures of these resulting metal-organic frameworks or coordination complexes are then elucidated using SC-XRD. kuleuven.becqvip.com This analysis confirms how the this compound molecule is incorporated into the final structure.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice. |

This table describes the data obtained from a typical SC-XRD experiment. uol.deuhu-ciqso.es

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline solids or bulk powders. ntu.edu.tw Instead of a single crystal, a large sample of randomly oriented crystallites is used. The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ). ntu.edu.tw

This pattern serves as a unique "fingerprint" for a specific crystalline phase. ntu.edu.tw PXRD is invaluable for:

Phase Identification: Comparing the experimental diffraction pattern of a synthesized material to a database of known patterns to confirm its identity.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the pattern.

Analysis of Crystalline Materials: Studying the crystallinity and morphology of materials derived from this compound, such as certain polymers or scale inhibitors used in industrial applications. researchgate.netsohag-univ.edu.eg

In cases where obtaining a single crystal is not feasible, advanced methods can sometimes be used to solve complex structures directly from high-quality powder diffraction data. rsc.org

Theoretical and Computational Investigations of 1 Hexylimidazole

Density Functional Theory (DFT) Applications

Density Functional Theory has become a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 1-hexylimidazole. mdpi.com

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations are employed to determine the distribution of electrons within the this compound molecule and to calculate key electronic parameters.

Quantum mechanical calculations, specifically using DFT, have been performed to model the electronic structure of this compound. The Automated Topology Builder (ATB) and Repository provides data on such calculations, where the geometry of this compound has been optimized. These calculations often involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: DFT Processing Information for this compound

| Processing Stage | Calculation | Level of Theory | Geometry |

| Semi-Empirical QM (QM0) | Energy Minimization | Semi-Empirical / SCF | Optimized |

| DFT QM (QM1) | Energy Minimization | DFT (B3LYP/6-31G) | Optimized |

| DFT Hessian QM (QM2) | Hessian | DFT (B3LYP/6-31G) | Optimized |

This interactive table summarizes the quantum mechanics processing stages used in the computational study of this compound, as detailed in the Automated Topology Builder (ATB) and Repository.

Computational methods, particularly DFT, are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation. These predictions include vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The three-dimensional structure of this compound, including its various possible conformations, is crucial for understanding its interactions. DFT is used to optimize the molecular geometry and to explore the conformational landscape.

The geometry of this compound has been optimized using DFT at the B3LYP/6-31G* level of theory, indicating a stable, energy-minimized structure. The molecule consists of a planar imidazole (B134444) ring attached to a flexible hexyl chain. The conformational landscape of this compound is determined by the rotation around the single bonds within the hexyl chain and the bond connecting the chain to the imidazole ring.

While a comprehensive conformational analysis of this compound is not extensively documented, studies on similar substituted imidazoles reveal that the orientation of the alkyl substituent relative to the imidazole plane can lead to multiple local energy minima. chemscene.com Computational methods can map these conformations and their relative energies, providing insight into the most probable shapes the molecule will adopt under given conditions.

Prediction of Spectroscopic Parameters

Computational Modeling of Molecular Interactions

Understanding how this compound interacts with itself in condensed phases and with other materials is key to predicting its macroscopic properties and potential applications.

In liquid or solid states, this compound molecules are subject to various intermolecular forces, including van der Waals forces and, in the case of its protonated or functionalized forms, hydrogen bonding and electrostatic interactions. Molecular dynamics (MD) simulations are a primary tool for studying these interactions.

MD simulations, often employing force fields derived from or validated by DFT calculations, can model the behavior of a large ensemble of molecules. researchgate.net For related imidazolium-based ionic liquids, MD simulations have been used to study the liquid structure, transport properties, and the nature of intermolecular interactions. acs.orgnih.gov These studies show that the imidazole ring can participate in π-π stacking, while the alkyl chains contribute to van der Waals interactions. In the case of this compound, the hexyl chains would lead to significant hydrophobic interactions, influencing its solubility and aggregation behavior.

The interaction of this compound with surfaces is of particular interest in fields like corrosion inhibition and materials science. Computational simulations can model the adsorption process and provide details about the binding orientation and energy.

Monte Carlo (MC) and MD simulations are frequently used to study the adsorption of imidazole derivatives on metal surfaces, such as iron or steel. researchgate.netresearchgate.net These simulations often show that the imidazole ring can adsorb onto the surface in a flat-lying or tilted orientation, allowing for interaction between the π-electrons of the ring and the metal surface. researchgate.net The alkyl chain, in this case, the hexyl group, can influence the packing of the molecules on the surface and contribute to the formation of a protective hydrophobic layer. researchgate.net DFT calculations under periodic boundary conditions have been used to model the adsorption of imidazole on iron surfaces, revealing that at high coverage, intermolecular interactions can lead to the formation of a stable, protective film. researchgate.net

Studies of Intermolecular Forces in Condensed Phases

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to probe the atomic-level behavior of chemical systems, providing insights into the structure, dynamics, and interactions of molecules. In the study of this compound and its derivatives, MD simulations offer a molecular lens to understand their behavior in various environments, which is crucial for their application in diverse fields such as solvents, ionic liquids, and material science.

Dynamic Behavior in Solvents and Ionic Liquids

The dynamic behavior of 1-alkylimidazoles, including this compound, in solution is a key determinant of their properties as solvents and reaction media. MD simulations have been employed to elucidate the influence of the alkyl chain on the molecule's mobility, spatial organization, and interactions with surrounding species.

Research into the reaction microenvironments for the synthesis of imidazolium-based ionic liquids has shown that the length of the alkyl chain on the alkylimidazole nucleophile significantly impacts the reaction kinetics. x-mol.net MD simulations revealed that for alkylimidazoles with longer alkyl chains, the reactant (methylthiocyanate) shows a decreased distribution near the alkyl chain but an increased distribution around the reactive nitrogen atom. x-mol.net This spatial arrangement, coupled with slower diffusion and reorientation dynamics for both the alkylimidazole and the reactant in systems with longer chains, contributes to a higher activation energy for the reaction. x-mol.net

The physical properties of 1-n-alkylimidazoles as solvents are also dictated by their dynamic behavior. Studies on their use for CO2/CH4 separation have shown that properties like viscosity are strongly dependent on the alkyl chain length. acs.org While not always involving direct MD simulation, these experimental findings are rationalized by the molecular-level dynamics; longer alkyl chains lead to increased van der Waals interactions, which can restrict molecular motion and increase viscosity. The investigation of N-functionalized imidazoles as potential solvents for acid gas removal has also utilized computational simulations to screen for desirable thermophysical properties, underscoring the link between molecular structure and bulk dynamic behavior. ua.edu

Table 1: Summary of MD Simulation Findings on Alkylimidazole Dynamics

| System Studied | Key Dynamic Behavior Investigated | Findings | Reference |

| Alkylimidazole + Methylthiocyanate | Diffusion, Reorientation, Reactant Distribution | Longer alkyl chains slow down diffusion and reorientation dynamics, affecting reaction rates. | x-mol.net |

| 1-n-Alkylimidazoles | Physical Solvent Properties (Viscosity, Gas Solubility) | Alkyl chain length influences viscosity and gas solubility, impacting solvent performance. | acs.org |

| Small Molecules in Aqueous Solution | Clustering Behavior | General methodology shows MD can be used to investigate the formation of stable molecular clusters. | nih.gov |

| Imidazolium (B1220033) IL + Water | Liquid Structure, Excess Molar Volume | Strong intermolecular interactions between ionic liquid components and water affect solution structure. | arxiv.org |

Conformational Dynamics of this compound Derivatives

The flexibility of the hexyl chain in this compound gives rise to a variety of conformational isomers, particularly in its derivatives like the 1-hexyl-3-methylimidazolium (B1224943) ([C6mim]+) cation. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in exploring the conformational landscape of these derivatives.

Comprehensive conformational analyses of 1-alkyl-3-methylimidazolium cations, including the hexyl variant, have been performed in the gas phase. dntb.gov.ua These studies identify different conformers based on the dihedral angles of the alkyl chain. The two primary families of conformers are the planar form, where the first dihedral angle of the alkyl chain is fixed at 0°, and the more stable non-planar form. dntb.gov.ua For the [C6mim]+ cation, the all-trans (t) non-planar conformer is typically the lowest in energy, but various gauche (g) conformers lie at only slightly higher energies. dntb.gov.ua The conformational behavior is similar to that of alkanes, but with significant influence from interactions between the alkyl chain and the imidazolium ring. dntb.gov.ua

DFT calculations combined with infrared and Raman spectroscopy have confirmed the presence of multiple low-energy conformations of the [C6mim]+ cation in the ionic liquid 1-hexyl-3-methylimidazolium hydrogen sulfate. acs.orgnih.gov Three distinct conformers, differing in the orientation of the hexyl chain, were identified, and their calculated vibrational frequencies showed good agreement with experimental spectra, indicating their co-existence in the liquid state. acs.orgnih.gov High-pressure studies on 1-hexyl-3-methylimidazolium perfluorobutanesulfonate (B13733166) have further demonstrated the conformational flexibility of the [C6mim]+ cation, which can adopt a folded conformation at high pressures (3.7 GPa) to achieve higher packing efficiency. x-mol.net

The principles of rotational isomerism are well-established for the alkyl chains in imidazolium cations, as also shown in studies of the shorter 1-butyl-3-methylimidazolium ([C4mim]+) cation, where different polymorphs exhibit distinct butyl chain conformations (trans-trans vs. gauche-gauche). researchgate.net

Other derivatives, such as triphenyl hexyl imidazole, have also been studied computationally. MD simulations have been used to investigate the adsorption of these molecules on metal surfaces for applications like corrosion inhibition. researchgate.net In triphenylimidazole derivatives, the imidazole ring typically adopts a non-coplanar conformation relative to the attached phenyl rings. ijirt.org

Table 2: Calculated Low-Energy Conformers of the 1-Hexyl-3-methylimidazolium ([C6mim]+) Cation (Based on DFT calculations in the gas phase. Energies are relative to the most stable conformer.)

| Conformer Description | Dihedral Angles Sequence* | Relative Energy (kJ/mol) | Reference |

| Non-planar, all-trans | tttt | 0.00 | dntb.gov.ua |

| Non-planar, gauche at Cγ-Cδ | tgg't | 1.83 | dntb.gov.ua |

| Non-planar, gauche at Cβ-Cγ | tgt | 2.50 | dntb.gov.ua |

| Planar, all-trans | (p)tttt | ~2-3 | dntb.gov.ua |

*Dihedral angles refer to the bonds along the hexyl chain, starting from the N-Cα bond. 't' denotes trans, 'g' denotes gauche, and '(p)' indicates a planar configuration of the first dihedral angle.

Applications of 1 Hexylimidazole in Advanced Chemical Systems

Catalysis and Ligand Design

The imidazole (B134444) moiety in 1-hexylimidazole is a potent coordinating group, enabling its use as both a ligand for metal-based catalysts and as an organocatalyst in its own right. The hexyl group influences its solubility and steric properties, allowing for fine-tuning of catalytic systems. cymitquimica.comresearchgate.net

This compound serves as an effective N-donor axial ligand in coordination chemistry, particularly for transition metal complexes used in catalysis. cymitquimica.com In homogeneous catalysis , where the catalyst and reactants are in the same phase, this compound can significantly enhance the activity and stability of the catalytic species. libretexts.orgrsc.org For instance, it has been employed as an axial ligand for manganese (Mn) and iron (Fe) porphyrin complexes, which are catalysts for alkene epoxidation reactions. researchgate.net The addition of N-hexylimidazole as a lipophilic axial ligand accelerates the rate-determining step by donating electron density to the metal center. researchgate.net Studies on Mn(III)-tetraarylporphyrins have shown that the coordination constants with this compound are crucial for optimizing catalytic activity in alkene epoxidations using hypochlorite. researchgate.net

In the realm of heterogeneous catalysis , where the catalyst is in a different phase from the reactants, the principles often involve immobilizing active catalytic species onto a solid support to facilitate catalyst recovery and reuse. rsc.orgmdpi.comsavemyexams.com While direct applications of this compound in heterogeneous systems are an area of ongoing research, its derivatives are central to creating supported catalysts. For example, ionic liquids derived from this compound can be immobilized on solid supports like mesoporous silica, creating novel heterogeneous catalysts for reactions such as the synthesis of β-amino alcohols. researchgate.net This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Imidazole and its derivatives are known to function as effective organocatalysts. researchgate.net this compound can act as a base catalyst, with its catalytic activity being closely linked to its pKa value. researchgate.net

Research has demonstrated that the basicity of 1-alkylimidazoles increases linearly with the length of the alkyl chain. researchgate.net This trend influences their effectiveness in base-catalyzed reactions. In studies evaluating a series of N-based organocatalysts for the Knoevenagel condensation, the pKa value of the catalyst was identified as a critical factor for its activity. researchgate.net The ability of this compound to act as a proton acceptor facilitates reactions that proceed through deprotonation steps. Furthermore, its amphiphilic nature can influence reactant solubility and transition state stabilization in certain reaction media.

The function of this compound as a ligand and catalyst has been demonstrated in several key organic transformations.

Alkene Epoxidation: As an axial ligand, this compound plays a significant role in manganese-porphyrin catalyzed epoxidations. researchgate.net In systems using H₂O₂, the addition of lipophilic imidazole ligands like this compound can lead to very high epoxide yields (90–99%) and complete alkene conversion in under an hour. researchgate.net It is considered a particularly efficient axial ligand in these systems. researchgate.net

Metal Ion Separation: In the field of hydrometallurgy, this compound has been investigated as a carrier in polymer inclusion membranes for the selective separation of metal ions. The highest selectivity coefficients for separating Zinc(II) from Manganese(II) ions were achieved using membranes doped with 1-hexyl-imidazole. researchgate.net

Below is a table summarizing the catalytic performance of this compound in selected applications.

Table 1: Catalytic Performance of this compound in Specific Applications| Application Area | Catalytic System | Role of this compound | Key Finding |

|---|---|---|---|

| Alkene Epoxidation | Mn(III)-tetrakis(2,6–dichlorophenyl)porphyrin / HOCl | Axial Ligand | Optimizes catalytic activity by controlling the concentration of the active mono-ligated species. researchgate.net |

| Alkene Epoxidation | Mn(III) tetra (2,6-dichlorophenyl)porphyrin / H₂O₂ | Axial Ligand | Addition of the ligand strongly enhances the reaction rate, achieving high epoxide yields (90-99%). researchgate.net |

| Metal Separation | Polymer Inclusion Membrane | Ion Carrier/Extractor | Achieved the best Zn(II)/Mn(II) selectivity coefficients in transport across the membrane. researchgate.net |

Development of this compound-Based Organocatalysts

Development of Imidazolium-Based Ionic Liquids

This compound is a fundamental building block for synthesizing a class of ionic liquids (ILs) known as 1-hexyl-3-alkylimidazolium salts. acs.org These ILs are salts with melting points below 100 °C and are explored for their potential as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. scirp.org

The most common route to 1-hexylimidazolium ionic liquids is through a two-step process:

N-Alkylation of Imidazole: Imidazole is first alkylated with a hexyl halide (e.g., 1-bromohexane (B126081) or 1-chlorohexane) under basic conditions to produce this compound. chembk.comrsc.org

Quaternization: The this compound is then reacted with another alkylating agent, such as 1-methylimidazole (B24206) or an alkyl halide (e.g., 1-chlorohexane), to form the 1-hexyl-3-alkylimidazolium cation. acs.org For example, the synthesis of 1-hexyl-3-methylimidazolium (B1224943) chloride ([C₆C₁Im][Cl]) is achieved by reacting 1-methylimidazole with 1-chlorohexane (B165106) in a solvent like acetonitrile. acs.org

The properties of the resulting ionic liquid are highly dependent on the anion. Anion exchange (metathesis) is a common functionalization step used to tailor these properties. rsc.org A synthesized imidazolium (B1220033) halide salt (e.g., [C₆C₁Im][Cl]) can be reacted with a metal or ammonium (B1175870) salt of a different anion, such as tetrafluoroborate (B81430) (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (Tf₂N⁻), to precipitate the metal halide and yield the desired ionic liquid. acs.orgedpsciences.org

Table 2: Synthesis of Representative 1-Hexylimidazolium Ionic Liquids

| Ionic Liquid Cation | Anion | Synthesis Method | Reactants |

|---|---|---|---|

| 1-Hexyl-3-methylimidazolium | Chloride (Cl⁻) | Quaternization | 1-Methylimidazole, 1-Chlorohexane. acs.org |

| 1-Hexyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) | Anion Exchange | [C₆C₁Im][Cl], Lithium bis(trifluoromethylsulfonyl)imide. |

| 1-Hexyl-3-methylimidazolium | Tetrafluoroborate (BF₄⁻) | Anion Exchange | 1-Hexyl-3-methylimidazolium halide, Sodium tetrafluoroborate. rsc.orgedpsciences.org |

The electrochemical properties of 1-hexylimidazolium ionic liquids are critical for their applications in devices like batteries, supercapacitors, and dye-sensitized solar cells. researchgate.netnih.gov Key parameters include the electrochemical window, ionic conductivity, and viscosity.

The electrochemical window (or potential window) defines the voltage range over which the ionic liquid is stable and does not undergo oxidation or reduction. A wide electrochemical window is highly desirable for energy storage applications. researchgate.netnih.gov For example, 1-hexyl-3-methylimidazolium tetrafluoroborate ([HMIM][BF₄]) exhibits a wide potential window, making it suitable for studying the electrochemical behavior of various species. researchgate.net

Ionic conductivity measures the ability of the liquid to conduct an electric current via ion movement, while viscosity relates to its resistance to flow. Generally, lower viscosity is correlated with higher ionic conductivity, which is beneficial for efficient charge transport in electrochemical devices. mdpi.com The electrical conductivity of 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) has been studied extensively in various alkoxy alcohols, showing that it behaves as a weak electrolyte with a tendency to form ion pairs. mdpi.com

Table 3: Selected Electrochemical and Physical Properties of 1-Hexylimidazolium Ionic Liquids

| Ionic Liquid | Abbreviation | Ionic Conductivity (S·m⁻¹) | Viscosity (mPa·s) | Density (g·cm⁻³) | Temperature (K) |

|---|---|---|---|---|---|

| 1-Hexyl-3-methylimidazolium tetrafluoroborate | [HMIM][BF₄] | N/A | 231.5 | 1.11 | 293.15 |

| 1-Hexyl-3-methylimidazolium chloride | [C₆C₁Im][Cl] | N/A | 1480 | 1.01185 | 313.15 |

| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [C₆C₁Im][Tf₂N] | 0.165 | 73.1 | 1.34358 | 298.15 |

Note: Data is compiled from various sources and conditions may vary. acs.orgresearchgate.net

Electrochemical Characterization of Ionic Liquid Systems

Electrical Conductivity Studies

The study of electrical conductivity in systems involving this compound derivatives, particularly in the form of ionic liquids (ILs), is crucial for their application in electrochemical devices. Research has focused on 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl), analyzing its conductivity in various solvent mixtures and under different conditions.

In one study, the electrical conductivity of [HMIM]Cl was measured in several alkoxy alcohols, including 2-methoxyethanol, 2-ethoxyethanol, 2-propoxyethanol, and 2-butoxyethanol. mdpi.comnih.gov The analysis, using Barthel's low-concentration Chemical Model (lcCM), revealed that these ionic liquids behave as weak electrolytes in these solvents. The tendency to form ion pairs was observed to increase with rising temperature. mdpi.com The limiting molar conductivity, a key parameter, was found to increase with temperature but decrease as the molar mass of the alkoxy alcohol solvent increased, highlighting the significant impact of the solvent's physicochemical properties on conductivity. mdpi.comnih.gov

Further investigations into the complex conductivity of pure this compound have been conducted across a range of frequencies and temperatures. researchgate.net These studies utilize broadband dielectric spectroscopy to understand the dynamics of charge transport. The results are often analyzed using models like the Havriliak-Negami function to separate the contributions of ionic conductivity from dielectric relaxation processes, providing a detailed picture of the material's electrical behavior. researchgate.net The temperature dependence of electrical conductivity in such systems is often described by the Vogel-Fulcher-Tammann (VFT) equation, which models the relationship between conductivity, temperature, and activation energy for conduction. mdpi.com

The data below summarizes the limiting molar conductivities for [HMIM]Cl in different solvents at various temperatures.

Table 1: Limiting Molar Conductivity (Λ₀) of [HMIM]Cl in Alkoxy Alcohols Data extracted from studies on the electrical conductivity of 1-hexyl-3-methylimidazolium chloride. mdpi.com

| Solvent | Temperature (K) | Limiting Molar Conductivity (Λ₀) (S·cm²·mol⁻¹) |

|---|---|---|

| 2-methoxyethanol | 298.15 | 25.50 |

| 2-ethoxyethanol | 298.15 | 18.50 |

| 2-propoxyethanol | 298.15 | 14.00 |

| 2-butoxyethanol | 298.15 | 10.50 |

| 2-methoxyethanol | 313.15 | 34.00 |

| 2-ethoxyethanol | 313.15 | 25.00 |

| 2-propoxyethanol | 313.15 | 19.00 |

| 2-butoxyethanol | 313.15 | 14.50 |

Ion Association and Dissociation Behavior

The behavior of this compound-based ionic liquids in solution is heavily influenced by the degree of ion association and dissociation. Systematic studies on 1-hexyl-3-methylimidazolium chloride ([C6mim][Cl]) in various molecular solvents have provided significant insights into these phenomena. acs.orgnih.govresearchgate.net Using conductometry, researchers have determined that the extent of ion pairing is highly dependent on the nature of the solvent. acs.orgnih.gov

For instance, strong ion pairing of [C6mim][Cl] was observed in solvents like 2-propanol, 1-butanol, and 1-propanol. acs.orgnih.govresearchgate.net In contrast, ion association is significantly weaker in acetonitrile, methanol (B129727), and ethanol. acs.orgnih.govresearchgate.net In water, the ionic liquid is considered to be fully dissociated. acs.orgnih.govresearchgate.net This behavior is directly linked to the solvation of the ionic liquid by the solvent molecules; ionic association is significantly affected by how the ions are solvated. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) studies on similar imidazolium ILs confirm that hydrogen bonds between the imidazolium cation and the anion are disrupted upon dilution in solvents like acetonitrile, leading to more pronounced ion dissociation. rsc.org Thermodynamic studies of mixing 1-hexyl-3-methylimidazolium halides with methanol also indicate that methanol molecules coordinate with the IL ions, influencing their association behavior. acs.org

Table 2: Ion Association Behavior of 1-Hexyl-3-methylimidazolium Chloride in Various Solvents Summary based on conductivity and thermodynamic measurements. acs.orgnih.govresearchgate.net

| Solvent | Degree of Ion Association |

|---|---|

| Water | Fully Dissociated |

| Methanol | Weak Association |

| Ethanol | Weak Association |

| Acetonitrile | Weak Association |

| 1-Propanol | Strong Association (Ion Pairing) |

| 2-Propanol | Strong Association (Ion Pairing) |

| 1-Butanol | Strong Association (Ion Pairing) |

Ionic Liquids as Reaction Media and Green Solvents

Ionic liquids derived from this compound are recognized as green solvents due to their low vapor pressure, thermal stability, and recyclability. orientjchem.orgmrforum.commdpi.comresearchgate.net These properties make them attractive alternatives to volatile organic compounds in chemical synthesis. mrforum.comresearchtrendsjournal.com Imidazolium-based ILs, including those with a hexyl chain, have been widely investigated as media for various chemical reactions. mrforum.commdpi.com

The synthesis of novel functionalized imidazolium-based ILs, starting from this compound, has been successfully achieved using environmentally friendly microwave-assisted procedures. mdpi.comjocpr.com This method significantly reduces reaction times and improves yields compared to conventional heating. mdpi.comjocpr.com For example, the quaternization of this compound with various alkyl halides has been performed to create a library of new ILs. mdpi.com These ILs have been used not only as reaction media but also as catalysts. mdpi.commdpi.com The tunable nature of the imidazolium cation and the associated anion allows for the optimization of solvent properties for specific applications, such as CO₂ capture and organic synthesis. orientjchem.orgua.edu The use of this compound and its derivatives provides a platform for developing non-volatile media where fugitive emissions and evaporative losses are minimized. ua.edu

Corrosion Inhibition Research

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for various metals, particularly for steel in acidic environments. Their effectiveness stems from the presence of nitrogen atoms and π-electrons in the imidazole ring, which facilitate adsorption onto metal surfaces. mdpi.com

Adsorption Mechanisms of this compound on Metal Surfaces

The primary mechanism of corrosion inhibition by this compound derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against the corrosive environment. mdpi.comresearchgate.net Studies involving 1-hexyl-3-methylimidazolium ([HMIM]+) based ionic liquids on mild steel in HCl solution have shown that the adsorption process is spontaneous. mdpi.com

The nature of this adsorption can be elucidated using adsorption isotherms. For several [HMIM]-based inhibitors, the adsorption was found to obey the Langmuir adsorption isotherm, which assumes the formation of a monolayer of inhibitor on the metal surface. mdpi.com However, in some cases, such as with [HMIM][PF6], the adsorption conformed better to the Temkin isotherm. mdpi.com The free energy of adsorption (ΔG°ads) values calculated from these isotherms typically indicate a mechanism that involves both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer between the inhibitor molecules and the metal surface. researchgate.netmdpi.comgssrr.org

Electrochemical Evaluation of Corrosion Inhibition Efficiency

Electrochemical techniques are standard methods for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed. mdpi.comarabjchem.orgfrontiersin.org

Studies on various 1-hexyl-3-methylimidazolium ionic liquids have shown that they act as mixed-type inhibitors for mild steel in 1 M HCl. mdpi.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com The corrosion current density (icorr) decreases significantly in the presence of the inhibitors, with inhibition efficiency (%IE) increasing with inhibitor concentration. mdpi.com For example, at a concentration of 500 ppm, [HMIM][TfO] exhibited an inhibition efficiency of 81.16%. mdpi.com

EIS measurements confirm the protective action of these inhibitors. In the presence of this compound derivatives, the charge transfer resistance (Rct) increases, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slowing of the corrosion process at the metal/solution interface, and the decrease in Cdl is attributed to the replacement of water molecules by the inhibitor molecules at the surface, leading to a thicker protective layer. mdpi.comnih.gov

Table 3: Electrochemical Parameters for Mild Steel in 1 M HCl with 1-Hexyl-3-methylimidazolium Inhibitors (500 ppm) at 303 K Data from potentiodynamic polarization studies. mdpi.com

| Inhibitor | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%IE) |

|---|---|---|

| Blank (1 M HCl) | 1150 | - |

| [HMIM][TfO] | 216.6 | 81.16 |

| [HMIM][I] | 224.2 | 80.50 |

| [HMIM][BF₄] | 281.8 | 75.50 |

| [HMIM][PF₆] | 323.2 | 71.90 |

Quantum Chemical Studies of Inhibitor-Surface Interactions

Quantum chemical calculations, often using Density Functional Theory (DFT), provide molecular-level insights into the interaction between inhibitor molecules and metal surfaces, corroborating experimental findings. mdpi.comresearchgate.netresearchgate.netresearchgate.net These theoretical studies help to explain the observed inhibition efficiencies by analyzing the electronic properties of the inhibitor molecules. mdpi.commdpi.com

For imidazolium-based inhibitors, calculations focus on parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment. mdpi.com A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. A lower ELUMO value indicates a greater ability to accept electrons from the metal. mdpi.com

Theoretical studies on 1-hexyl-3-methylimidazolium cations have been used to correlate these quantum chemical parameters with experimental inhibition efficiencies. mdpi.com For instance, the superior performance of [HMIM][TfO] was partly attributed to the presence of multiple heteroatoms (S, O) in its anion, which enhances its adsorption capability on the mild steel surface. mdpi.com Monte Carlo simulations are also used to find the most stable adsorption configurations of the inhibitor molecules on the metal surface, further clarifying the inhibitor-surface interaction. researchgate.netresearchgate.net

Membrane Science and Separation Technologies

This compound has emerged as a significant compound in the field of membrane science, particularly for its role as an ion carrier in Polymer Inclusion Membranes (PIMs). These membranes are a promising technology for the selective separation of metal ions from aqueous solutions, offering an alternative to conventional methods like solvent extraction and ion exchange. encyclopedia.pub PIMs typically consist of a base polymer, a plasticizer, and a carrier compound, with this compound often fulfilling the role of the carrier due to its ability to form complexes with various metal ions. encyclopedia.pubmdpi.com

Incorporation into Polymer Inclusion Membranes (PIMs)

This compound is incorporated into PIMs as a carrier, a crucial component responsible for the transport of metal ions across the membrane. mdpi.com The typical composition of these membranes involves a polymer matrix, most commonly cellulose (B213188) triacetate (CTA), which provides mechanical stability. mdpi.commdpi.com A plasticizer, such as o-nitrophenyl pentyl ether (o-NPPE) or 2-nitrophenyl octyl ether (o-NPOE), is also included to enhance the flexibility of the polymer matrix and facilitate the mobility of the carrier-ion complex. mdpi.commdpi.comresearchgate.net The carrier, this compound, is physically entrapped within the polymer matrix. encyclopedia.pub

The concentration of this compound within the membrane is a critical parameter that influences its performance. For instance, in studies on the separation of copper (II), zinc (II), cobalt (II), and nickel (II) ions, a 1 mol/dm³ concentration of this compound in the PIM was found to yield the highest selectivity coefficient for Cu(II). researchgate.netscispace.com The degradation of CTA-o-NPPE membranes containing this compound has been shown to occur in two steps, at approximately 211.3 °C and 360.7 °C, indicating good thermal stability for separation processes conducted at lower temperatures. mdpi.com

Selective Transport Mechanisms for Metal Ions

The selective transport of metal ions across a PIM containing this compound is a facilitated transport process. nih.gov The mechanism involves the formation of a complex between the this compound carrier and the metal ion at the interface of the feed solution and the membrane. This complex then diffuses across the membrane to the receiving phase, where the metal ion is released, and the carrier is regenerated to repeat the transport cycle. nih.gov

The selectivity of this compound for different metal ions is dependent on the stability of the complexes formed. mdpi.com Research has shown that this compound can effectively separate a variety of metal ions. For example, in the separation of non-ferrous metals, the efficiency of separation by 1-alkylimidazoles, including this compound, followed the order: Cu(II) > Zn(II) > Co(II) > Ni(II). researchgate.netscispace.com

In the separation of palladium (II) and platinum (IV) from chloride solutions, PIMs with this compound as the carrier demonstrated the highest selectivity for Pd(II) over Pt(IV). deswater.com This is attributed to the easier transport of the flat-square Pd(II) chloro-complexes compared to the octahedral Pt(IV) complexes. deswater.com Similarly, in the separation of silver (I) and zinc (II), PIMs with this compound allowed for the transport of both ions. nih.gov

The transport mechanism can be influenced by the presence of other ions in the feed solution. For instance, the transport of metal ions is generally more effective from nitrate (B79036) solutions than from chloride solutions. researchgate.netresearchgate.net

Optimization of Membrane Permeability and Selectivity

The permeability and selectivity of PIMs containing this compound can be optimized by adjusting various factors, including the composition of the membrane and the conditions of the separation process. The hydrophobicity of the alkylimidazole carrier plays a significant role; however, increasing the hydrophobicity by elongating the alkyl chain does not always lead to better selectivity. mdpi.com In fact, the highest selectivity coefficients for Cu(II)/Zn(II), Cu(II)/Co(II), and Cu(II)/Ni(II) were achieved with this compound. mdpi.com

For the separation of Zn(II) and Mn(II), while a more hydrophobic carrier like 1-decyl-imidazole resulted in a higher initial flux of Zn(II) ions, the best selectivity coefficient for Zn(II)/Mn(II) was obtained with this compound. mdpi.com This highlights a trade-off between permeability and selectivity.

The concentration of the carrier in the membrane is another key parameter. Studies have shown that the initial flux of metal ions increases with the concentration of this compound. Furthermore, the pH of the feed solution can be optimized to enhance permeability. researchgate.net The choice of plasticizer also affects membrane performance, with 2-nitrophenyl pentyl ether (2-NPPE) being a frequently used option. mdpi.com

Interactive Data Table: Metal Ion Separation using this compound in PIMs

| Metal Ions Separated | Feed Phase | Key Finding | Selectivity Coefficient (S) | Recovery Factor (RF) | Reference |

| Cu(II), Zn(II), Co(II), Ni(II) | Nitrate Solution | Highest selectivity for Cu(II) | S(Cu/Zn), S(Cu/Co), S(Cu/Ni) are highest with this compound | 99.8% for Cu(II) | mdpi.com, researchgate.net |

| Pd(II), Pt(IV) | Chloride Solution | Highest selectivity for Pd(II)/Pt(IV) | 4.26 | 92% for Pd(II) from model solution | deswater.com |

| Zn(II), Mn(II) | Sulphate Solution | Best selectivity for Zn(II)/Mn(II) | 19.7 | - | mdpi.com |

| Ag(I), Zn(II) | Nitrate Solution | High recovery for both ions | Not high | 86% for Ag(I), 90% for Zn(II) (from leaching solution) | nih.gov, nih.gov |

| Zn(II), Cd(II), Co(II), Ni(II) | Chloride Solution | Comparison with 1-hexyl-4-methylimidazole | - | - | researchgate.net |

Bioactive Compound Development and Pharmaceutical Research

While research into the pharmaceutical applications of this compound is not as extensive as its use in membrane technology, studies have begun to explore the antimicrobial and antifungal properties of its derivatives. Imidazole-based compounds, in general, are known for their wide range of biological activities. ontosight.aiclinmedkaz.org

Investigation of Antimicrobial Activities of Derivatives

The antimicrobial action of these compounds is thought to be related to their ability to disrupt microbial processes. For instance, in Pseudomonas aeruginosa, inhibition of the quorum sensing (QS) system is a potential mechanism. nih.gov The study suggested that the interaction of these imidazole derivatives with LasR, a key protein in the QS machinery, may be important for their inhibitory effects. nih.gov

Another study on N-substituted imidazole derivatives, where an imidazole ester was reacted with various amines, found that N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide was the most active antibacterial compound among the synthesized series. ijpsonline.com This indicates that modifications to the imidazole core, beyond just the alkyl chain, can significantly impact antimicrobial efficacy.

Evaluation of Antifungal Properties of Functionalized Compounds

The antifungal potential of imidazole derivatives is well-documented, with many forming the basis of commercial antifungal drugs. nih.gov Research into the antifungal properties of functionalized this compound and related compounds is ongoing. Studies have shown that the antifungal activity of 1-alkylimidazoles increases with the number of carbons in the alkyl chain up to nine. researchgate.net

Imidazolium salts, which are derivatives of imidazole, have shown promise as antifungal agents. nih.gov These compounds can be functionalized with other molecules, such as steroids, to enhance their activity. nih.gov While specific studies focusing solely on the antifungal properties of this compound are limited, the broader research on alkylimidazoles suggests its potential in this area. For example, some N-substituted imidazole derivatives have been evaluated against fungal strains like Candida albicans and Aspergillus niger. ijpsonline.com

Interactive Data Table: Antimicrobial Activity of this compound and Derivatives

| Compound/Derivative | Target Microorganism | Key Finding | Reference |

| This compound | Pseudomonas aeruginosa PAO1 | Best inhibitory activity among tested alkylimidazoles. | nih.gov |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | More active antibacterial compound in its series. | ijpsonline.com |

| 1-Alkylimidazoles | Gram-positive and Gram-negative bacteria | Antibacterial effects increase as the alkyl chain length increases up to nine carbons. | researchgate.net |

Exploration of Anticancer Potential of this compound Frameworks

The imidazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated for their therapeutic properties, including anticancer activity. nih.govjchemlett.commdpi.com The interest in these compounds stems from their presence in various natural and synthetic bioactive molecules and their ability to participate in a wide range of biological interactions. nih.govnih.gov Research into the anticancer potential of this compound has primarily focused on its incorporation into more complex molecular structures, such as ionic liquids (ILs) and metal complexes, rather than its activity as a standalone agent. researchgate.netontosight.ai

Studies have shown that novel ionic liquids based on an imidazolium core, which can be derived from this compound, exhibit variable but sometimes potent antiproliferative activities against several human cancer cell lines. researchgate.net For instance, a series of imidazolium-based ionic liquids conjugated with benzothiazole (B30560) were synthesized and evaluated for their anticancer effects on colon cancer (HCT-116) and breast cancer (T47D) cell lines. researchgate.net Within this series, certain compounds demonstrated significant anticancer activity, with some showing up to 99.99% inhibition. researchgate.net The proposed mechanism for some of these active compounds involves the induction of apoptosis. researchgate.net

The cytotoxic effects of imidazole derivatives are often evaluated against a panel of cancer cell lines. While direct data for this compound is sparse, related structures provide insight into the potential of this chemical framework. For example, Pt(II) complexes containing (1-methyl-1H-imidazol-2-yl)-methanamine derivatives have shown significant cytotoxic effects on lung cancer cell lines (NCI-H460), with potencies comparable in some cases to the established chemotherapy drug, cisplatin (B142131). nih.gov Other research on imidazole-1,2,3-triazole hybrids identified compounds with potent activity against breast cancer (MCF-7) cell lines, suggesting that the lipophilic alkyl side chain, such as a hexyl group, could be a beneficial feature for cytotoxic potency. mdpi.com

The table below summarizes the anticancer activity of some representative imidazole derivatives, highlighting the cell lines tested and their efficacy.

| Compound Type | Cell Line(s) | Observed Activity | Reference(s) |

| Imidazolium-based Ionic Liquids | HCT-116 (Colon), T47D (Breast) | Variable antiproliferative activity; some compounds showed >99% inhibition. | researchgate.net |

| Imidazole-1,2,3-triazole hybrids | MCF-7 (Breast), Caco-2, HCT-116 (Colon), HeLa (Cervical) | Compound 4k showed high potency against MCF-7 (IC50 = 0.38 µM). | mdpi.com |

| Pt(II) complexes with imidazole derivatives | NCI-H460 (Lung), HCT-15, HCT-116 (Colorectal) | Compound Pt-4a showed cytotoxic effect comparable to cisplatin in NCI-H460 cells. | nih.gov |

| Arylethanolimidazole Derivatives | MCF-7 (Breast), MDA-MB-231 (Breast) | Compound 5a tested for potential cytotoxic activity. | mdpi.com |

| Imidazolyl benzoic acid derivatives | Dalton's Lymphoma Ascites (DLA) cells | Compounds D2, D6, and D8 showed good in vitro anticancer activity. | jchemlett.com |

These findings underscore that the this compound framework, when incorporated into larger, functionalized molecules, can contribute to significant anticancer activity. The hexyl chain itself can influence properties like lipophilicity, which may affect cellular uptake and interaction with biological targets. ontosight.aimdpi.com

Application as Functional Tags for Biochemical Analysis

The imidazole moiety is a versatile functional group in biochemical analysis, primarily due to the coordination chemistry of its nitrogen atoms. While direct applications of this compound as a functional tag are not extensively documented, the known reactivity of the imidazole ring allows for its potential use in labeling and purification techniques. ontosight.ai

One of the most well-known uses of an imidazole-containing tag is the polyhistidine-tag (His-tag), which is widely used for the purification of recombinant proteins via immobilized metal affinity chromatography (IMAC). The imidazole side chain of histidine coordinates with metal ions like Ni²⁺ or Co²⁺. Similarly, molecules containing an imidazole group, such as this compound, can be used as ligands in metal complexes or to functionalize surfaces for specific binding interactions. ontosight.ai